molecular formula C10H8N2O4 B13352291 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid

5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13352291
M. Wt: 220.18 g/mol
InChI Key: OCCNFVYYLNINMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often employ eco-friendly reagents and conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid may involve bulk custom synthesis. This process typically includes the procurement of raw materials, followed by a series of chemical reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-15-9-6(3-2-4-11-9)8-5-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14)

InChI Key

OCCNFVYYLNINMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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